molecular formula C21H31NO8 B12294752 ALPRENOLOL_met017

ALPRENOLOL_met017

Cat. No.: B12294752
M. Wt: 425.5 g/mol
InChI Key: BALXTVIXZJOBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alprenolol glucuronide involves the conjugation of alprenolol with glucuronic acid. This process can be achieved through enzymatic glucuronidation using uridine 5’-diphospho-glucuronic acid (UDPGA) as a cofactor and uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of alprenolol .

Industrial Production Methods: Industrial production of alprenolol glucuronide may involve biocatalysis using recombinant UGT enzymes expressed in microbial hosts. This method offers high efficiency and environmental friendliness compared to traditional chemical synthesis . The process includes the fermentation of engineered microorganisms, followed by extraction and purification of the glucuronide product.

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C21H31NO8

Molecular Weight

425.5 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H31NO8/c1-4-7-13-8-5-6-9-15(13)28-11-14(10-22-12(2)3)29-21-18(25)16(23)17(24)19(30-21)20(26)27/h4-6,8-9,12,14,16-19,21-25H,1,7,10-11H2,2-3H3,(H,26,27)

InChI Key

BALXTVIXZJOBOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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